molecular formula C17H30O B12619211 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol CAS No. 917883-21-7

2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol

Cat. No.: B12619211
CAS No.: 917883-21-7
M. Wt: 250.4 g/mol
InChI Key: WHDDXWGMNLRPPW-UHFFFAOYSA-N
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Description

2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol is a cyclohexanol derivative featuring two alkenyl substituents: a hexan-2-ylidene group at position 2 and a pentylidene group at position 2. The ylidene substituents introduce conjugated double bonds, influencing the compound’s electronic properties and reactivity. Its molecular formula is C₁₇H₂₆O, with a molecular weight of 246.39 g/mol.

Properties

CAS No.

917883-21-7

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

2-hexan-2-ylidene-3-pentylidenecyclohexan-1-ol

InChI

InChI=1S/C17H30O/c1-4-6-8-11-15-12-9-13-16(18)17(15)14(3)10-7-5-2/h11,16,18H,4-10,12-13H2,1-3H3

InChI Key

WHDDXWGMNLRPPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C1CCCC(C1=C(C)CCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol typically involves the reaction of hexan-2-one with pentylidenecyclohexanone under specific conditions. The reaction is often catalyzed by a strong base such as lithium bis(trimethylsilyl)amide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-{2-[1-(5-Hydroxy-1,5-dimethylhexyl)-7a-methyl-octahydro-inden-4-ylidene]ethylidene}-4-methylenecyclohexan-1-ol (CAS: 36149-00-5)
  • Molecular Formula : C₂₇H₄₄O₂
  • Key Features: A bicyclic indene-fused cyclohexanol with hydroxy and dimethylhexyl substituents. The extended conjugated system and additional rings enhance steric bulk and polarity compared to the target compound .
  • Physical Properties : Predicted boiling point of 529.2°C and density of 1.01 g/cm³ , significantly higher than the target compound due to increased molecular weight and hydrogen bonding capacity .
(b) 3-Ethenyl-3-methyl-2-(prop-1-en-2-yl)-6-(propan-2-yl)cyclohexan-1-ol (CAS: 35727-45-8)
  • Molecular Formula : C₁₃H₂₂O
  • Key Features: A simpler cyclohexanol derivative with ethenyl and isopropyl groups. The lack of extended conjugation results in lower thermal stability and reduced reactivity in cycloaddition reactions compared to the target compound .
(c) Cyclohexanemethanol (CAS: 100-49-2)
  • Molecular Formula : C₇H₁₄O
  • Key Features : A primary alcohol with a cyclohexylmethyl group. The absence of ylidene substituents simplifies its reactivity profile, limiting applications in complex synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol C₁₇H₂₆O 246.39 ~300 (estimated) Hydroxyl, alkenyl
3-{2-[1-(5-Hydroxy...} C₂₇H₄₄O₂ 400.64 529.2 (predicted) Hydroxyl, conjugated alkenyl
3-Ethenyl-3-methyl... C₁₃H₂₂O 194.32 ~250 (estimated) Hydroxyl, ethenyl
Cyclohexanemethanol C₇H₁₄O 114.19 198–200 Primary alcohol

Biological Activity

2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound features a bicyclic structure with multiple alkenyl groups, which may contribute to its reactivity and biological interactions. The presence of hydroxyl (-OH) groups enhances its solubility and potential interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many alkenyl alcohols have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Certain derivatives have been noted for their ability to modulate inflammatory pathways.
  • Antioxidant Effects : The compound may possess free radical scavenging capabilities, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for therapeutic use.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol3264
Related Compound A1632
Related Compound B64128

This data suggests that the target compound has promising antimicrobial potential, particularly against gram-positive bacteria.

Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of various compounds, 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol was administered to models of induced inflammation. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 10120 ± 15
Compound Treatment90 ± 570 ± 10

These findings support the hypothesis that the compound may exert anti-inflammatory effects through modulation of cytokine production.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated a notable ability of the compound to scavenge free radicals, comparable to established antioxidants.

Sample% Inhibition at 100 µg/mL
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol75
Ascorbic Acid85
Control10

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